6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid
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Overview
Description
6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid is a compound that belongs to the class of amino acids It is structurally characterized by the presence of an amino group, a hydroxy group, and a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, where a carboxylic acid is converted to an amino acid using reactions such as the Hell-Volhard-Zelinskii reaction and the Gabriel phthalimide synthesis . Another method involves the reductive amination of an α-keto acid, which is then transformed into the desired amino acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine .
Scientific Research Applications
6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: It plays a role in metabolic pathways and enzyme functions.
Medicine: It is investigated for its potential therapeutic applications in treating metabolic disorders and as a precursor for drug synthesis.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of 6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes that bind to its amino group, such as proteolytic enzymes like plasmin. This inhibition prevents the breakdown of fibrin, thereby promoting clot formation and reducing bleeding .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid: Shares a similar hexanoic acid backbone but lacks the hydroxy group.
Glutamic acid: Contains a similar amino group but has a different backbone structure.
Aspartic acid: Similar in having an amino group but differs in its overall structure and properties .
Uniqueness
6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in various chemical reactions makes it valuable in research and industrial applications .
Properties
CAS No. |
674303-24-3 |
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Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
6-(1-aminoethylideneamino)-2-hydroxyhexanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-6(9)10-5-3-2-4-7(11)8(12)13/h7,11H,2-5H2,1H3,(H2,9,10)(H,12,13) |
InChI Key |
OMXTYLPLAJGGEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)O)N |
Origin of Product |
United States |
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